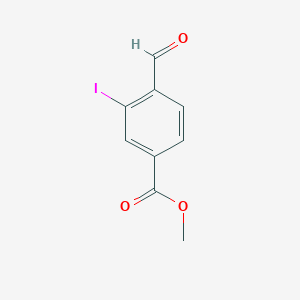

Methyl 4-formyl-3-iodobenzoate

Description

Methyl 4-formyl-3-iodobenzoate is an aromatic ester featuring a formyl group at the para position and an iodine substituent at the meta position relative to the methyl ester moiety. The compound’s formyl group enhances electrophilicity, making it valuable in cross-coupling reactions and as a precursor for pharmaceuticals or advanced materials.

Properties

IUPAC Name |

methyl 4-formyl-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIQVHQRDVSURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-formylbenzoate. The process typically includes the following steps:

Iodination: Methyl 4-formylbenzoate is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position of the benzene ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed:

Substitution: Methyl 4-azido-3-iodobenzoate, methyl 4-cyano-3-iodobenzoate.

Oxidation: Methyl 4-carboxy-3-iodobenzoate.

Reduction: Methyl 4-hydroxymethyl-3-iodobenzoate.

Scientific Research Applications

Methyl 4-formyl-3-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes. The formyl group and iodine atom play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes structural differences among Methyl 4-formyl-3-iodobenzoate and its analogs:

*Note: Properties inferred from analogs.

Key Observations:

- Electron-withdrawing effects : The formyl group in this compound increases electrophilicity compared to hydroxyl or methoxy substituents in analogs . This enhances reactivity in nucleophilic aromatic substitution (e.g., Suzuki couplings) or condensation reactions.

- Steric and electronic effects : The iodine atom’s large size and polarizability influence regioselectivity in further substitutions. For example, in Methyl 4-hydroxy-3-iodobenzoate, the hydroxyl group directs electrophiles to the ortho/para positions , whereas the formyl group in the target compound may favor meta/para orientations.

Challenges :

- The formyl group’s sensitivity to oxidation necessitates mild reaction conditions.

- Competing substituent effects (iodo vs. formyl) may complicate regioselectivity during synthesis.

Physicochemical Properties

- Solubility : Higher polarity due to the formyl group compared to Methyl 4-iodobenzoate, but lower than hydroxylated analogs like Methyl 4-hydroxy-3-iodobenzoate .

- Stability : Iodine’s propensity for elimination (e.g., forming HI under heat) may reduce stability, exacerbated by the formyl group’s reactivity.

Biological Activity

Methyl 4-formyl-3-iodobenzoate (CAS No. 619-44-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an aldehyde group and an iodine atom attached to the benzene ring. Its chemical structure can be represented as follows:

- Molecular Formula : C9H7IO2

- Molecular Weight : 292.06 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with biological systems.

Antitumor Activity

Research has indicated that derivatives of benzoates, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Inhibition of Enzymatic Activity :

- Interaction with Cellular Pathways :

Pharmacokinetics

Absorption and Distribution :

- The compound is noted for high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeting therapies .

Metabolism :

- It is metabolized primarily through cytochrome P450 enzymes, specifically CYP1A2, which may influence its pharmacological effects and toxicity profile .

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Antitumor Effects | Significant inhibition of tumor cell lines |

| Enzyme Inhibition | Inhibition of folate metabolism enzymes |

| Cell Cycle Arrest | Induction of G1 phase arrest in cancer cells |

| Apoptosis Induction | Increased markers of apoptosis in treated cells |

Study on Antitumor Efficacy

A recent study explored the efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Pharmacokinetic Analysis

Another investigation focused on the pharmacokinetics of this compound in animal models. The study reported rapid absorption and a favorable distribution profile, suggesting potential for effective therapeutic use in oncology .

Q & A

Q. What are the common synthetic routes for Methyl 4-formyl-3-iodobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A standard approach involves electrophilic iodination of methyl 4-formylbenzoate using iodine monochloride (ICl) in acetic acid under reflux. For example, iodine monochloride reacts with the aromatic ring, directed by the electron-withdrawing formyl group. Key optimizations include:

- Temperature control : Maintaining 45–50°C to balance reactivity and side-product formation (e.g., uses 45°C for triazine coupling).

- Solvent selection : Glacial acetic acid enhances solubility and stabilizes intermediates.

- Stoichiometry : A 1:1 molar ratio of substrate to ICl minimizes over-iodination.

Monitoring via TLC (hexane/EtOH, 1:1) with Rf ≈ 0.62 ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- 1H NMR : Expect a singlet at δ ~3.86 ppm for the methyl ester (OCH3) and a sharp peak at δ ~10.0 ppm for the aldehyde proton. Aromatic protons adjacent to iodine appear downfield (δ ~8.0–8.5 ppm) due to deshielding .

- X-ray crystallography : Confirms regiochemistry, with bond angles (e.g., C8–C3–C2: 120.44°) and distances (C–I: ~2.09 Å) aligning with iodinated aromatics (see ).

- IR spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹ for ester and ~1680 cm⁻¹ for aldehyde) .

Advanced Research Questions

Q. How does the ortho-directing effect of the formyl group influence the regioselectivity of iodination in Methyl 4-formylbenzoate derivatives?

- Methodological Answer : The formyl group acts as a meta-directing substituent due to its electron-withdrawing nature, but steric hindrance from the ester group can shift iodination to the ortho position. Computational modeling (e.g., DFT) predicts electron density distribution, validated experimentally by X-ray data. For example, in , the iodine substituent occupies the ortho position relative to the ester, with bond angles (C7–C8–C3: 119.80°) supporting steric effects .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound derivatives across studies?

- Methodological Answer :

- Reproducibility checks : Synthesize the compound under varying conditions (e.g., solvent polarity, catalyst loading) to identify polymorphs. For instance, reports mp 61–63°C for 4-iodoaniline, highlighting solvent-dependent crystallization.

- Advanced characterization : Use DSC to detect polymorphic transitions and HRMS to confirm molecular integrity.

- Cross-validation : Compare 2D NMR (COSY, HSQC) with literature data (e.g., coupling constants in ) to resolve spectral discrepancies .

Q. How can this compound be utilized in the synthesis of triazine-containing heterocycles, and what are the critical coupling reactions involved?

- Methodological Answer : The compound serves as a precursor for triazine derivatives via nucleophilic aromatic substitution (SNAr). For example:

- Step 1 : React with 2,4,6-trichlorotriazine (TCT) in THF at 0°C to form a triazinyl intermediate.

- Step 2 : Couple with amines (e.g., 4-methoxyphenol) at 45°C (as in ) to introduce substituents.

Key optimizations include: - pH control : Use NaHCO3 to deprotonate amines and enhance nucleophilicity.

- Purification : Column chromatography (hexane/EtOAc) isolates products with >90% purity .

Q. What mechanistic insights explain competing side reactions during the iodination of Methyl 4-formylbenzoate, and how can they be suppressed?

- Methodological Answer : Competing di-iodination or oxidation of the aldehyde may occur. Mechanistic studies suggest:

- Kinetic control : Lower temperatures (0–25°C) favor mono-iodination by slowing secondary reactions.

- Protecting groups : Temporarily protecting the aldehyde (e.g., as an acetal) prevents oxidation.

- Catalyst screening : Lewis acids like FeCl3 enhance regioselectivity without over-halogenation (see for analogous ICl reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.